

Application Notes and Protocols: Dyrk2-IN-1 in Quantitative Phosphoproteomic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk2-IN-1 (also known as C17) is a potent and selective small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, apoptosis, and proteasomal degradation.[3][4][5] Dysregulation of DYRK2 activity has been implicated in several diseases, including cancer.[4][6] **Dyrk2-IN-1** provides a valuable tool for elucidating the cellular functions of DYRK2 and for identifying its downstream substrates through quantitative phosphoproteomic analysis. This document provides detailed protocols for the application of **Dyrk2-IN-1** in such studies, along with data analysis and visualization guidelines.

Quantitative Phosphoproteomic Data

The following table summarizes the quantitative phosphoproteomic data from a study utilizing **Dyrk2-IN-1** (C17) in the U266 human multiple myeloma cell line.[1][7] The data, deposited in the public proteomics repository MassIVE (accession number MSV000087106), reveals novel DYRK2 substrates and signaling pathways.[8]



Protein	Phosphosite	Fold Change (Dyrk2-IN-1 vs. Control)	p-value
4E-BP1 (EIF4EBP1)	Thr37/Thr46	-2.5	<0.05
4E-BP1 (EIF4EBP1)	Ser65	-2.1	<0.05
4E-BP1 (EIF4EBP1)	Thr70	-1.8	<0.05
STIM1	Ser575	-2.3	<0.05
STIM1	Ser608	-2.0	<0.05
STIM1	Ser629	-1.9	<0.05
RPT3 (PSMC4)	Thr25	-3.0	<0.01
с-Мус	Ser62	-2.8	<0.01
c-Jun	Ser243	-2.2	<0.05
SNAIL1	Ser104	-2.4	<0.05

Experimental ProtocolsCell Culture and Treatment

Cell Line: U266 (human multiple myeloma)

Culture Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

- Culture U266 cells in suspension to a density of approximately 1 x 10^6 cells/mL.
- Treat the cells with **Dyrk2-IN-1** (C17) at a final concentration of 1 μ M for 2 hours. For the control group, treat cells with an equivalent volume of DMSO.



- Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
- · Proceed immediately to cell lysis.

Cell Lysis and Protein Digestion

Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with phosphatase and protease inhibitor cocktails.

Protocol:

- Resuspend the cell pellet in ice-cold lysis buffer.
- Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
- Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Reduction and Alkylation:
 - Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
 - Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
- Digestion:
 - Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
 - Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
- Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.



• Desalt the peptides using a C18 solid-phase extraction (SPE) column.

Phosphopeptide Enrichment (TiO2)

Protocol:

- Equilibrate titanium dioxide (TiO2) beads with loading buffer (e.g., 80% acetonitrile, 5% TFA).
- Incubate the desalted peptide digest with the equilibrated TiO2 beads to allow for the binding of phosphopeptides.
- Wash the beads several times with wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.
- Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., 1% ammonium hydroxide).
- Acidify the eluted phosphopeptides with TFA and desalt using a C18 SPE column.
- Dry the enriched phosphopeptides in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

Protocol:

- Reconstitute the dried phosphopeptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
- Load the sample onto a trap column and then separate on an analytical column using a gradient of increasing acetonitrile concentration.
- Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer automatically selecting the most abundant precursor ions for fragmentation.

Data Analysis



Software: MaxQuant or similar proteomics data analysis software.

Protocol:

- Search the raw MS data against a human protein database.
- Perform label-free quantification to determine the relative abundance of phosphopeptides between the Dyrk2-IN-1 treated and control samples.
- Filter the results to include only high-confidence phosphosite localizations (e.g., localization probability > 0.75).
- Perform statistical analysis to identify significantly regulated phosphosites.

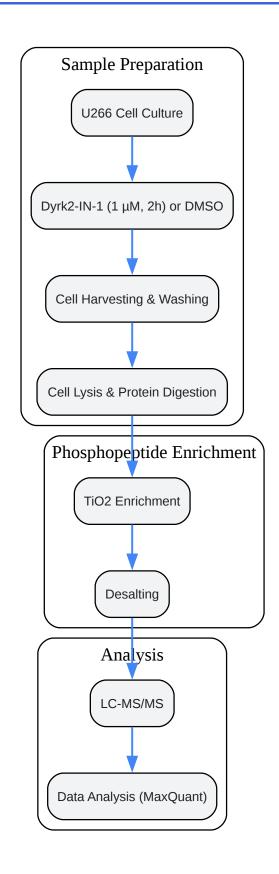
In Vitro Kinase Assay

Protocol:

- Prepare a reaction mixture containing recombinant DYRK2 enzyme, a substrate peptide (e.g., DYRKtide), and kinase assay buffer.
- Add **Dyrk2-IN-1** (C17) at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
- Determine the IC50 value of Dyrk2-IN-1 by plotting the percentage of kinase inhibition against the inhibitor concentration.[9]

Visualizations

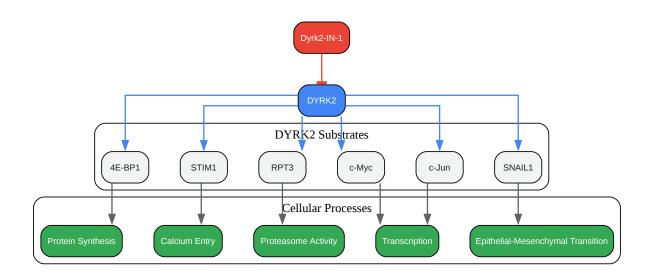




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Caption: Quantitative phosphoproteomic workflow.





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Caption: DYRK2 signaling pathway and inhibition.

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